Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl group via an amine linkage . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 397.8±42.0 °C and a predicted density of 1.123±0.06 g/cm3 . It also has a predicted pKa value of 4.96±0.10 . The compound should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been studied for its role in the synthesis of complex organic molecules. For instance, it serves as a precursor in the enantioselective synthesis of pyrrolidine derivatives, demonstrating its utility in the creation of chiral centers, which are crucial for the pharmaceutical industry. This process highlights the compound's relevance in developing synthetic methodologies that can produce compounds with high stereochemical control (Chung et al., 2005).
Another study focused on the synthesis and crystal structure of related pyrrolidine derivatives, emphasizing the importance of tert-butyl groups in facilitating the formation of desired molecular frameworks. This research contributes to the understanding of how specific functional groups affect the structural configuration of synthetic compounds (Naveen et al., 2007).
Material Science and Engineering Applications
- Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate derivatives have been explored for their potential in material science, particularly in the synthesis of high-performance polymers. These studies reveal the compound's utility in developing advanced materials with specific properties, such as thermal stability and solubility, which are essential for various industrial applications (Lu et al., 2014).
Supramolecular Chemistry
- The compound has also been investigated for its role in forming supramolecular structures. Research demonstrates how this compound derivatives can participate in weak intermolecular interactions, leading to diverse supramolecular arrangements. These findings are significant for the design of molecular systems with specific functions, which can be applied in areas such as molecular electronics and nanotechnology (Samipillai et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNPUPUCMVUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184987 | |
Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-28-1 | |
Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908334-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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